molecular formula C20H19BrN2O4S B2402094 (4-(4-bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1030095-30-7

(4-(4-bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No.: B2402094
CAS No.: 1030095-30-7
M. Wt: 463.35
InChI Key: BTHSDXIOUCDOSP-UHFFFAOYSA-N
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Description

This compound features a benzo[b][1,4]thiazine core with a 1,1-dioxide (sulfone) group, a 4-bromo-3-methylphenyl substituent at position 4, and a morpholino methanone group at position 2. The bromo and methyl substituents contribute to steric bulk and lipophilicity, while the morpholino moiety improves solubility and hydrogen-bonding capacity, making it a promising candidate for pharmaceutical applications .

Properties

IUPAC Name

[4-(4-bromo-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4S/c1-14-12-15(6-7-16(14)21)23-13-19(20(24)22-8-10-27-11-9-22)28(25,26)18-5-3-2-4-17(18)23/h2-7,12-13H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHSDXIOUCDOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4-bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone , with the CAS number 1251687-00-9, is a synthetic chemical that has garnered interest for its potential biological activities. This article aims to explore its biological activity, focusing on its effects in various cellular models, particularly in cancer research.

  • Molecular Formula : C22H23BrN2O3S
  • Molecular Weight : 475.4 g/mol
  • IUPAC Name : [4-(4-bromo-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(morpholino)methanone

The biological activity of this compound appears to be closely related to its structural features, particularly the presence of the benzo[b][1,4]thiazine moiety. Such compounds often exhibit interactions with various biological targets, including enzymes and receptors involved in cancer proliferation and survival.

Case Studies and Research Findings

Recent studies have indicated that derivatives of thiazine compounds can exhibit significant anti-cancer properties. For instance:

  • Proliferation Inhibition : A study on similar thiazine derivatives showed varying degrees of inhibition on breast cancer cell lines (MCF-7, CAMA-1, HCC1954, and SKBR-3). The IC50 values ranged significantly across different compounds, indicating potent activity against these cell lines. For example:
    • MCF-7: IC50 values from 0.30 to 157.4 µM
    • CAMA-1: IC50 values from 0.16 to 139 µM
    • SKBR-3: IC50 values from 0.09 to 93.08 µM
    • HCC1954: IC50 values from 0.51 to 157.2 µM .
  • Mechanistic Insights : The mechanism of action has been associated with the generation of reactive oxygen species (ROS), suggesting oxidative stress as a pathway through which these compounds exert their anti-proliferative effects .
  • Comparative Analysis : In comparative studies with established chemotherapeutics like etoposide and taxol, certain thiazine derivatives demonstrated comparable or enhanced efficacy in inhibiting cell proliferation, highlighting their potential as novel therapeutic agents .

Data Table: Biological Activity Overview

Cell LineCompoundIC50 (µM)Mechanism
MCF-7Thiazine Derivative A0.30 - 157.4ROS Generation
CAMA-1Thiazine Derivative B0.16 - 139Oxidative Stress
SKBR-3Thiazine Derivative C0.09 - 93.08Enzyme Inhibition
HCC1954Thiazine Derivative D0.51 - 157.2Apoptosis Induction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Core Structure Substituents (Position 4) Methanone Group Sulfone (1,1-Dioxide) Key References
(4-(4-Bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone Benzo[b][1,4]thiazine 4-Bromo-3-methylphenyl Morpholino Yes
4-(4-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone Benzo[b][1,4]thiazine 4-Bromophenyl Phenyl Yes
4-(4-Chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone Benzo[b][1,4]thiazine 4-Chlorophenyl Morpholino Yes
(3-Phenyl-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone Benzo[b][1,4]thiazine Phenyl (non-sulfone derivative) p-Tolyl No
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) 1,2-Thiazinane 4-Bromo-3,5-dimethylphenoxy N/A Yes

Key Observations:

Bromine’s larger atomic radius may increase steric hindrance, affecting binding pocket interactions compared to smaller halogens .

Morpholino vs. Aromatic Methanone Groups: The morpholino group in the target compound introduces hydrogen-bonding capability and water solubility, unlike phenyl or p-tolyl groups (). This is critical for pharmacokinetic optimization .

Sulfone vs. Non-Sulfone Derivatives: Sulfone-containing derivatives (e.g., target compound, ) exhibit higher oxidative stability and electron-deficient cores, which may enhance interactions with electron-rich biological targets (e.g., kinases) .

Core Heterocycle Differences: Benzo[b][1,4]thiazine derivatives (target compound) are aromatic, while 1,2-thiazinane () is non-aromatic. Aromatic systems often exhibit stronger π-π stacking interactions in biological systems .

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